molecular formula C22H18ClFN4O B2824098 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021060-76-3

4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2824098
CAS No.: 1021060-76-3
M. Wt: 408.86
InChI Key: VSVPAIJZDUYAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a high-quality chemical reagent designed for research applications. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific literature, highlighting the extensive exploration of this chemotype . The specific substitution pattern of this compound—with a chlorine at the 4-position, a 4-fluorophenyl group at N1, a methyl at C3, and a phenethyl carboxamide at C5—is representative of structures developed for investigating protein kinase inhibition. Pyrazolo[3,4-b]pyridine derivatives are frequently investigated as potent inhibitors of tyrosine kinases, including Tropomyosin Receptor Kinases (TRKs) . The aminopyrazole fragment of the core structure is known to act as a hydrogen bond acceptor, anchoring the molecule in the hinge region of kinase ATP-binding sites . Researchers utilize this and related compounds as key scaffolds in the design and discovery of new therapeutic agents, particularly in oncology and inflammation . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O/c1-14-19-20(23)18(22(29)25-12-11-15-5-3-2-4-6-15)13-26-21(19)28(27-14)17-9-7-16(24)8-10-17/h2-10,13H,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVPAIJZDUYAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with pyridine derivatives, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of kinases or modulate the function of G-protein coupled receptors (GPCRs), affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-b]pyridine Derivatives

Compound 1 : 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6)
  • Key Differences :
    • Position 4 : Carboxylic acid instead of carboxamide.
    • Position 6 : Cyclopropyl substituent absent in the target compound.
  • Cyclopropyl may enhance metabolic stability but reduce steric accessibility for target binding .
Compound 2 : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
  • Key Differences :
    • Position 1 : Phenyl vs. 4-fluorophenyl.
    • Substituents : Ethyl and methyl groups on the pyrazole ring.
  • Implications :
    • Fluorine in the target compound may improve lipophilicity and bioavailability.
    • Ethyl/methyl groups in Compound 2 could alter pharmacokinetics (e.g., CYP metabolism) .
Compound 3 : Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 938001-13-9)
  • Key Differences :
    • Position 4 : Methyl ester vs. carboxamide.
    • Position 6 : Cyclopropyl substituent.

Pyrazole-Based Carboxamides

Compound 4 : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Key Differences :
    • Core Structure : Pyrazole vs. pyrazolo-pyridine.
    • Substituents : Dichlorophenyl and pyridylmethyl groups.
  • Implications :
    • Demonstrates high CB1 receptor antagonism (IC50 = 0.139 nM), suggesting carboxamide positioning (position 3) is critical for activity.
    • The pyrazolo-pyridine core in the target compound may offer distinct electronic properties for receptor interactions .

Tetrahydro-Pyrazolo-Pyridine Derivatives

Compound 5 : N-[(4-Fluorophenyl)methyl]-1-methyl-5-(2-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
  • Key Differences :
    • Core Structure : Partially saturated pyrazolo-pyridine.
    • Substituents : 2-Methylbenzoyl group.
  • Benzoyl group introduces steric bulk, which may affect target selectivity .

Structural and Pharmacological Trends

Substituent Effects

  • Fluorine and Chlorine : Common in analogs to improve metabolic stability and binding (e.g., 4-fluorophenyl in the target compound vs. dichlorophenyl in Compound 4).
  • Carboxamide Position: Position 5 (target compound) vs.

Core Modifications

  • Pyrazolo-Pyridine vs. Pyrazole : The fused pyridine ring in the target compound may enhance π-π stacking interactions compared to simpler pyrazoles.

Q & A

Basic: What are the established synthetic routes for 4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including cyclization, halogenation, and coupling. For pyrazolo[3,4-b]pyridine cores, a common approach starts with condensation of hydrazine derivatives with substituted pyridine precursors, followed by functionalization. For example, halogenation at the 4-position (chloro) can be achieved using POCl₃ or PCl₅ under reflux conditions. Coupling with phenethylamine derivatives requires palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) or nucleophilic substitution, with reaction temperature (80–120°C), solvent (DMF, THF), and catalyst loading (e.g., Pd₂(dba)₃/XPhos) critical for yield optimization. Purity is enhanced via column chromatography or recrystallization .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : Confirm regiochemistry of substituents (e.g., fluorophenyl at N1, methyl at C3). Aromatic protons in the 6.8–8.2 ppm range and carboxamide NH signals near 10 ppm are diagnostic .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity.
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm stereoelectronic effects .

Basic: What are the recommended storage conditions and solubility profiles for this compound?

Store at –20°C under inert atmosphere (argon) due to sensitivity to moisture and oxidation. Solubility is highest in DMSO (>10 mM), moderate in DMF or dichloromethane, and poor in aqueous buffers. Pre-screen solvents for biological assays using DLS to check aggregation .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?

  • DFT calculations (B3LYP/6-311++G(d,p)): Optimize geometry, calculate electrostatic potential surfaces, and identify nucleophilic/electrophilic sites (e.g., carboxamide carbonyl as a hydrogen bond acceptor). CAM-B3LYP with solvent models (PCM) improves UV-Vis spectral predictions .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (100 ns) to assess binding stability .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Metabolic stability : Test hepatic microsome stability (e.g., mouse/human) to identify rapid degradation.
  • Off-target profiling : Use kinase panels (e.g., Eurofins) or proteome-wide affinity pulldowns to identify confounding interactions .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug modification : Esterify the carboxamide to enhance membrane permeability.
  • Lipinski’s Rule compliance : Adjust logP (<5) via substituent changes (e.g., replacing chloro with trifluoromethyl).
  • Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure free fraction efficacy .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace pyrazolo[3,4-b]pyridine with indole or imidazopyridine to assess scaffold flexibility.
  • Substituent effects : Systematically vary the 4-fluorophenyl (e.g., 4-Cl, 4-CF₃) and phenethyl groups (e.g., cyclopropylethyl) to map steric/electronic requirements.
  • Bioisosteres : Substitute the carboxamide with sulfonamide or urea to modulate H-bonding .

Advanced: What analytical techniques diagnose reaction intermediates or byproducts during synthesis?

  • LC-MS/MS : Monitor real-time reaction progress and detect low-abundance intermediates (e.g., brominated precursors).
  • TLC with fluorescence quenching : Track coupling reactions (e.g., Rf shifts after Pd-mediated steps).
  • In situ IR : Identify carbonyl or amine formation during cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.